molecular formula C18H18F2N4O2 B3566460 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B3566460
M. Wt: 360.4 g/mol
InChI Key: NBLWUCRLMAMTMN-UHFFFAOYSA-N
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Description

The compound “7-(difluoromethyl)-N-isopropyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are synthetically available compounds that have been extensively studied due to their diverse biological activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines is based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises . In some cases, β-alkoxy derivatives of 1,3-diketones are used for the regioselective introduction of a substituent via the preparation of intermediate enamines .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of the compound can be modified throughout its periphery, which allows for a great synthetic versatility .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the dicarbonyl compound .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are identified as strategic compounds for optical applications . Future research could focus on exploring these properties further and developing new applications for these compounds.

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2/c1-10(2)22-18(25)13-9-21-24-15(16(19)20)8-14(23-17(13)24)11-4-6-12(26-3)7-5-11/h4-10,16H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLWUCRLMAMTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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